5-Amino-1-(2-butoxyethyl)pyridin-2(1H)-one is an organic compound belonging to the class of pyridinones, characterized by a pyridine ring substituted with an amino group and a butoxyethyl side chain. Its molecular formula is and it has a molecular weight of approximately 210.27 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications in various scientific fields.
5-Amino-1-(2-butoxyethyl)pyridin-2(1H)-one is classified as a heterocyclic organic compound, specifically a pyridinone derivative. It is also categorized under compounds that may exhibit pharmacological properties, making it of interest for further research in drug development.
The synthesis of 5-Amino-1-(2-butoxyethyl)pyridin-2(1H)-one typically involves multi-step organic reactions. Common synthetic routes include:
The synthesis often begins with a pyridine derivative, which undergoes nucleophilic substitution to introduce the butoxyethyl group, followed by amination to incorporate the amino group at the 5-position of the pyridine ring. The reaction conditions, including temperature, solvent choice, and catalyst type, significantly influence the yield and purity of the final product.
5-Amino-1-(2-butoxyethyl)pyridin-2(1H)-one features a pyridine ring with the following substituents:
The molecular structure can be represented as follows:
The compound can participate in various chemical reactions typical of amines and heterocycles:
Specific reaction conditions, such as temperature and solvent choice, are critical for optimizing yields. For instance, reactions in polar solvents may enhance nucleophilicity while minimizing side reactions.
The mechanism of action for 5-Amino-1-(2-butoxyethyl)pyridin-2(1H)-one is not fully elucidated but is believed to involve interaction with biological targets such as enzymes or receptors. Its amino group may facilitate hydrogen bonding with active sites on proteins, influencing their activity.
Research indicates that similar compounds exhibit various biological effects, including anti-inflammatory and anti-cancer properties. Further studies are required to clarify the specific mechanisms through which this compound exerts its effects.
5-Amino-1-(2-butoxyethyl)pyridin-2(1H)-one has potential applications in:
The strategic design of 5-amino-1-(2-butoxyethyl)pyridin-2(1H)-one originates from scaffold-hopping approaches applied to privileged heterocyclic pharmacophores. Pyridone-based inhibitors leverage the inherent hydrogen-bonding capability of the lactam moiety while incorporating electron-donating amino groups at the C5 position to enhance electronic delocalization. This design principle creates a pseudo-aromatic system capable of multipoint target engagement, as evidenced by enhanced π-stacking interactions observed in molecular docking studies with kinase domains [1]. The butoxyethyl side chain was strategically positioned at the N1 position after computational analysis revealed that substitution at this site minimally disturbs the conjugated system essential for biological activity, preserving the planarity required for optimal target binding [8].
Rational modifications focus on optimizing three-dimensional complementarity rather than merely increasing binding affinity. Molecular dynamics simulations indicate that the 2-butoxyethyl chain adopts a folded conformation that occupies hydrophobic pockets adjacent to ATP-binding sites in kinase targets, contributing to improved target residence time compared to shorter alkyl chains [8]. This extended side chain architecture was specifically engineered to mimic the isoprenoid moiety of natural substrates while maintaining synthetic accessibility, striking a balance between complexity and drug-likeness.
Table 1: Rational Design Elements of 5-Amino-1-(2-butoxyethyl)pyridin-2(1H)-one
Structural Feature | Design Rationale | Computational Evidence |
---|---|---|
Pyridin-2(1H)-one Core | Bioisosteric replacement for adenine; provides H-bond donor/acceptor pairs | ΔG binding = -9.8 kcal/mol vs. -7.2 kcal/mol for phenyl analog |
C5-Amino Group | Electron donation to enhance π-stacking; potential for H-bond donation | Increased electron density at C4 (Mulliken charge: -0.32 vs. -0.18 in unsubstituted) |
N1-Butoxyethyl Chain | Hydrophobic pocket occupation; enhanced membrane permeability | LogP = 1.8 (predicted); SASA = 385 Ų |
Oxygen Linkage | Reduced rotational barrier for conformational adaptation | Rotational barrier = 2.1 kcal/mol (vs. 3.8 kcal/mol for CH₂) |
Structural refinement of the pyridone core has focused on mitigating off-target interactions while preserving potent inhibition of primary targets. Introduction of electron-withdrawing groups at C4 position, particularly chloro and trifluoromethyl substituents, demonstrated significant improvements in kinase selectivity profiles. These modifications alter electron distribution across the ring system, reducing undesirable interactions with conserved lysine residues in non-target kinases while maintaining critical hydrogen bonds with hinge regions in primary targets [1]. Specifically, 4-trifluoromethyl analogs exhibited 12-fold selectivity improvement over related kinases compared to unsubstituted derivatives, as quantified through kinome-wide screening [10].
The amide functionality adjacent to the pyridone ring underwent systematic optimization to balance conformational flexibility and steric constraints. Bulky α-substituents on the amide nitrogen proved detrimental to activity, while β-branched alkyl chains improved selectivity by exploiting unique hydrophobic pockets in the target enzyme. Molecular modeling revealed that constrained amide conformations achieved through allylic substitution or proline-derived moieties enhanced binding specificity by positioning the pyridone core at optimal angles for hydrogen bond formation [1]. These modifications exemplify the delicate balance between molecular rigidity and flexibility required for selective inhibition.
The 2-butoxyethyl side chain represents the product of extensive structure-property relationship (SPR) studies exploring alkoxy variations. Systematic evaluation demonstrated a parabolic relationship between alkyl chain length and membrane permeability, with butoxy derivatives (C4) achieving optimal balance between lipophilicity and aqueous solubility. Shorter ethoxy (C2) chains reduced logP values below the optimal range (experimental logP = 1.2), diminishing cellular uptake, while hexyloxy (C6) chains excessively increased hydrophobicity (logP > 3.0), compromising aqueous solubility and oral bioavailability [7]. Positional isomer studies revealed that β-oxygen placement in the 2-butoxyethyl chain created an optimal electronic environment for passive diffusion, as evidenced by PAMPA permeability coefficients of 22 × 10⁻⁶ cm/s compared to 8 × 10⁻⁶ cm/s for direct N-butyl analogs [3].
Branched alkoxy variants, including isobutoxy and sec-butoxy derivatives, were synthesized to evaluate steric effects. These modifications consistently reduced metabolic clearance in human liver microsomes by 30-50% compared to linear chains, attributed to steric hindrance of oxidative metabolism at the terminal methyl groups [2]. However, this benefit came at the cost of reduced aqueous solubility (2.1 mg/mL vs. 5.8 mg/mL for linear butoxyethyl), necessitating formulation optimization for in vivo administration. The oxygen atom in the alkoxy chain demonstrated critical importance, with carbon-linked butyl chains showing 3-fold reduction in Caco-2 permeability, confirming the oxygen's role in modulating electronic properties and forming transient hydrogen bonds during membrane transit.
Table 2: Alkoxyethyl Chain Modifications and Pharmaceutical Properties
Side Chain Structure | logP | Aqueous Solubility (mg/mL) | Caco-2 Papp (10⁻⁶ cm/s) | Microsomal Stability (t₁/₂ min) |
---|---|---|---|---|
1-(2-Ethoxyethyl) | 0.9 | 12.3 | 15.2 | 18.4 |
1-(2-Butoxyethyl) | 1.8 | 5.8 | 22.7 | 32.6 |
1-(2-Hexyloxyethyl) | 3.1 | 0.9 | 19.5 | 45.2 |
1-(2-Isobutoxyethyl) | 1.9 | 2.1 | 18.3 | 51.7 |
1-(Butyl) | 2.0 | 1.2 | 7.8 | 18.9 |
The strategic decision to employ a pyridin-2(1H)-one core rather than an indazole system stemmed from comprehensive bioisosteric evaluation. While indazole derivatives demonstrated excellent target affinity, metabolic susceptibility at the C3 position proved problematic. Comparative metabolism studies revealed that pyridin-2(1H)-one analogs exhibited significantly reduced CYP3A4-mediated oxidation (15% metabolite formation vs. 85% for indazole counterparts after 60 minutes) [8]. This enhanced metabolic stability was attributed to the decreased electron density at the equivalent position in the pyridone ring, as confirmed through molecular orbital calculations (HOMO energy: -8.9 eV for pyridone vs. -8.2 eV for indazole).
Ring connectivity differences substantially influenced three-dimensional binding orientation. X-ray co-crystallography demonstrated that the pyridone core maintains a nearly coplanar orientation (dihedral angle = 5.7°) relative to key hydrophobic residues in the ATP-binding pocket, whereas indazole derivatives adopted a twisted conformation (dihedral angle = 28.5°) that compromised hydrogen bonding efficiency [1]. The pyridone's carbonyl oxygen demonstrated superior hydrogen bond acceptance (distance to hinge residue: 2.1 Å vs. 2.8 Å in indazole), explaining the 3-fold improvement in enzymatic inhibition observed with 5-amino-1-(2-butoxyethyl)pyridin-2(1H)-one.
Thermodynamic profiling revealed significant advantages for pyridone-based systems. Isothermal titration calorimetry demonstrated that binding was primarily enthalpy-driven for pyridone derivatives (-ΔH = 8.9 kcal/mol), while indazole analogs showed increased reliance on entropy (-TΔS = -5.1 kcal/mol), suggesting more ordered water displacement and stronger specific interactions for the pyridone core [8]. This enthalpy dominance correlates with improved selectivity profiles, as entropy-driven binding often involves less specific hydrophobic interactions.
Table 3: Comparative Analysis of Pyridin-2(1H)-one and Indazole Cores
Property | 5-Amino-1-(2-butoxyethyl)pyridin-2(1H)-one | Equivalent Indazole Derivative |
---|---|---|
Enzymatic IC₅₀ | 12 nM | 37 nM |
Kinase Selectivity Index | 0.85 | 0.62 |
Metabolic Stability (HLM t₁/₂) | 42 minutes | 18 minutes |
Plasma Protein Binding | 88% | 95% |
CYP3A4 Inhibition | IC₅₀ > 50 µM | IC₅₀ = 12 µM |
H-bond Acceptor Strength | -43 kJ/mol | -29 kJ/mol |
LogD₇.₄ | 1.5 | 2.8 |
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